Cas no 24337-12-0 (1,3-Dioxolane,2-[bis(4-chlorophenyl)methyl]-)

1,3-Dioxolane,2-[bis(4-chlorophenyl)methyl]- structure
24337-12-0 structure
Product Name:1,3-Dioxolane,2-[bis(4-chlorophenyl)methyl]-
CAS No:24337-12-0
MF:C16H14Cl2O2
MW:309.187162876129
CID:276643
PubChem ID:253118
Update Time:2025-04-19

1,3-Dioxolane,2-[bis(4-chlorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolane,2-[bis(4-chlorophenyl)methyl]-
    • 2-[bis(4-chlorophenyl)methyl]-1,3-dioxolane
    • 1,1-Bis-p-chlorphenyl-2,2-aethylendioxyaethan
    • 2-(4,4'-Dichlor-benzhydryl)-[1,3]dioxolan
    • 2-(4,4'-dichloro-benzhydryl)-[1,3]dioxolane
    • AC1L5NGL
    • AC1Q3NCN
    • AG-J-72078
    • AR-1D7069
    • CTK4F3412
    • NCIOpen2_008471
    • NSC75573
    • Q27277544
    • UNII-F2N2D82C6B
    • NSC-75573
    • 1,3-Dioxolane, 2-(bis(p-chlorophenyl)methyl)-
    • 24337-12-0
    • DTXSID30291444
    • Ddt acetal
    • F2N2D82C6B
    • 2-(Bis(4-chlorophenyl)methyl)-1,3-dioxolane
    • 1,3-Dioxolane, 2-(bis(4-chlorophenyl)methyl)-
    • Inchi: 1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2
    • InChI Key: AXOBYRWTOZIUND-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)Cl)C1OCCO1

Computed Properties

  • Exact Mass: 308.03722
  • Monoisotopic Mass: 308.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 1.305
  • Boiling Point: 414.6°Cat760mmHg
  • Flash Point: 148.7°C
  • Refractive Index: 1.594
  • PSA: 18.46
  • LogP: 4.49820
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